molecular formula C9H17N3S B3032156 {4-[(Diethylamino)methyl]-1,3-thiazol-2-yl}methanamine CAS No. 1181447-88-0

{4-[(Diethylamino)methyl]-1,3-thiazol-2-yl}methanamine

Cat. No.: B3032156
CAS No.: 1181447-88-0
M. Wt: 199.32
InChI Key: XPVCMQHQCIJLMF-UHFFFAOYSA-N
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Description

{4-[(Diethylamino)methyl]-1,3-thiazol-2-yl}methanamine is a chemical compound with the molecular formula C8H15N3S and a molecular weight of 185.29 g/mol . This aminothiazole derivative features a diethylaminomethyl group at the 4-position and a methanamine group at the 2-position of the central thiazole ring, a structure known to be of significant interest in pharmaceutical and agrochemical research. The thiazole core is a privileged scaffold in medicinal chemistry, and structural analogs of this compound have been investigated for a wide range of biological activities. For instance, similar 1,3-thiazole-based compounds have been described in patents as inhibitors of key biological targets like p38 MAP kinase and TNF-α production, which are relevant for the treatment of inflammatory diseases . Other thiazole derivatives have been developed as anti-neoplastic agents and for the treatment of cancer, highlighting the therapeutic potential of this chemical class . The presence of the basic diethylamino group and the primary amine in the molecule makes it a versatile building block for further chemical synthesis. Researchers can utilize this compound to create more complex molecules, such as sulfonamides, ureas, and amides, for screening and development purposes. It is suitable for use in the synthesis of potential enzyme inhibitors, receptor modulators, and other bioactive molecules. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[2-(aminomethyl)-1,3-thiazol-4-yl]methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3S/c1-3-12(4-2)6-8-7-13-9(5-10)11-8/h7H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVCMQHQCIJLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CSC(=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279511
Record name N4,N4-Diethyl-2,4-thiazoledimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181447-88-0
Record name N4,N4-Diethyl-2,4-thiazoledimethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181447-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N4,N4-Diethyl-2,4-thiazoledimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Diethylamino)methyl]-1,3-thiazol-2-yl}methanamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions. For instance, the reaction of a thiazole derivative with diethylamine under basic conditions can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the diethylamino group may be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as alkyl halides or amines for substitution reactions.

Major Products Formed

    N-oxides: From oxidation reactions.

    Dihydrothiazole Derivatives: From reduction reactions.

    Substituted Thiazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Synthesis of Heterocycles: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology and Medicine

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Polymer Additives: It may be used as an additive in polymers to enhance their properties.

Mechanism of Action

The mechanism by which {4-[(Diethylamino)methyl]-1,3-thiazol-2-yl}methanamine exerts its effects depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diethylamino group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of {4-[(Diethylamino)methyl]-1,3-thiazol-2-yl}methanamine, including their molecular formulas, substituents, and physical properties:

Compound Name Molecular Formula Substituents (Position 2/4) Molecular Weight (g/mol) Key Properties/Applications Reference
(2-Phenyl-1,3-thiazol-4-yl)methanamine C11H12N2S Phenyl (2), Methanamine (4) 204.29 Intermediate in drug synthesis
(2-(p-Tolyl)-1,3-thiazol-4-yl)methanamine C11H12N2S p-Tolyl (2), Methanamine (4) 204.29 Potential antimicrobial activity
(2-Methyl-1,3-thiazol-4-yl)methanamine C5H8N2S Methyl (2), Methanamine (4) 128.19 Building block for heterocyclic chemistry
[4-(1,3-Thiazol-2-yl)phenyl]methylamine C10H10N2S Thiazol-2-yl (4), Methanamine (phenyl) 190.27 (free base) Investigated for CNS-targeting applications

Key Observations :

  • Substituent Effects: The diethylaminomethyl group in the target compound increases steric bulk and basicity compared to phenyl, p-tolyl, or methyl substituents. This may enhance membrane permeability but reduce aqueous solubility.

Reactivity Differences :

  • The diethylamino group may participate in acid-base reactions, forming salts (e.g., hydrochlorides), which are common in drug formulations to improve solubility.
  • The methanamine group at position 2 can undergo acylation or alkylation, enabling further derivatization for structure-activity relationship (SAR) studies.

SAR Trends :

  • Aromatic Substituents (e.g., phenyl, p-tolyl): Increase π-π stacking interactions with aromatic residues in enzymes or receptors.

Physicochemical and Spectral Properties

  • Solubility: The diethylamino group’s basicity (pKa ~10–11) may improve solubility in acidic environments (e.g., gastric fluid) via protonation.
  • LogP : Estimated logP for the target compound is higher (~2.5) than analogs like (2-methyl-1,3-thiazol-4-yl)methanamine (logP ~0.5), indicating greater lipophilicity.
  • NMR Data : Analogous compounds (e.g., ) show characteristic thiazole proton signals at δ 7.0–8.5 ppm and methylene protons adjacent to amines at δ 3.0–4.0 ppm .

Biological Activity

The compound {4-[(Diethylamino)methyl]-1,3-thiazol-2-yl}methanamine belongs to a class of thiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiazole Derivatives

Thiazole and its derivatives are known for their varied biological activities, including antimicrobial , antiviral , anticancer , anti-inflammatory , and anticonvulsant effects. The presence of the thiazole moiety enhances the interaction with biological targets due to its unique electronic properties and ability to form hydrogen bonds with biomolecules such as proteins and nucleic acids .

Biological Activities

  • Anticonvulsant Activity
    • Thiazole derivatives have shown promising anticonvulsant properties. For instance, compounds derived from the 1,3,4-thiadiazole scaffold exhibit significant activity against seizures in animal models. A study demonstrated that certain derivatives displayed up to 83% inhibition in seizure models at doses as low as 20 mg/kg, indicating a strong potential for developing new anticonvulsants .
  • Antimicrobial Properties
    • The thiazole ring has been linked to antimicrobial activity against a range of pathogens. Research indicates that compounds with thiazole structures can inhibit bacterial growth effectively, making them candidates for antibiotic development .
  • Anticancer Potential
    • Compounds containing thiazole moieties have been evaluated for anticancer activity. Some derivatives have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. For example, certain thiazole-based compounds have been reported to interact with cancer cell signaling pathways, leading to reduced cell proliferation .

The mechanisms through which this compound exerts its biological effects are primarily attributed to:

  • Receptor Modulation : Many thiazole derivatives act as agonists or antagonists at various receptors involved in neurotransmission and inflammation.
  • Enzyme Inhibition : Some compounds inhibit key enzymes involved in metabolic pathways, contributing to their therapeutic effects.
  • DNA Interaction : The ability of thiazoles to intercalate with DNA suggests a mechanism for their anticancer and antimicrobial activities.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives:

  • A study by Kumudha et al. (2014) synthesized various thiazole derivatives and tested their anticonvulsant activity using PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models. The results indicated that certain compounds showed significant anticonvulsant effects with minimal toxicity .
  • Another research effort focused on the synthesis of 1,3-thiadiazole derivatives that exhibited both antimicrobial and anticancer properties. These compounds were characterized using spectral analysis and evaluated for their biological activities in vitro and in vivo .

Summary Table of Biological Activities

Activity TypeCompound/DerivativeEfficacyReference
Anticonvulsant4-[(Diethylamino)methyl]...83% inhibition at 20 mg/kg
AntimicrobialVarious thiazole derivativesEffective against multiple pathogens
AnticancerThiazole-based compoundsInduced apoptosis in cancer cells

Q & A

Basic Question

  • Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
  • HPLC-DAD/MS : Detect impurities at <0.1% levels using C18 columns and acetonitrile/water gradients .
  • ¹H NMR integration : Compare peak areas of diethylamino (-CH₂CH₃) and thiazole protons to confirm 1:1 stoichiometry .

How should researchers handle discrepancies between computational predictions and experimental results in property studies?

Advanced Question

  • Parameter refinement : Adjust DFT functionals (e.g., B3LYP to M06-2X) for better agreement with experimental dipole moments or logP values .
  • Solvent effect inclusion : Use COSMO-RS models to simulate solvent interactions neglected in gas-phase calculations .
  • Error analysis : Statistically evaluate outliers (e.g., via t-tests) to identify systematic vs. random errors .

What are the best practices for storing and handling this compound to ensure long-term stability?

Basic Question

  • Storage : Keep in amber vials at –20°C under argon to prevent oxidation .
  • Handling : Use gloveboxes for hygroscopic samples (due to the amine group’s moisture sensitivity) .
  • Stability indicators : Monitor color changes (yellowing indicates degradation) and re-test purity every 6 months .

How can researchers validate the compound’s potential as a ligand in metal coordination chemistry?

Advanced Question

  • UV-Vis titration : Track shifts in λmax upon addition of metal ions (e.g., Cu²⁺ or Zn²⁺) .
  • Single-crystal XRD : Resolve metal-ligand bond distances (e.g., N–M bonds ≈ 2.0 Å) .
  • Magnetic susceptibility : Assess paramagnetic behavior in complexes using SQUID magnetometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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